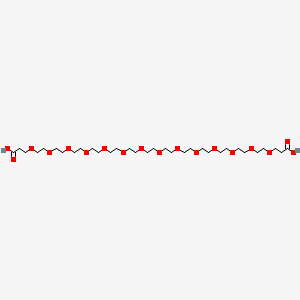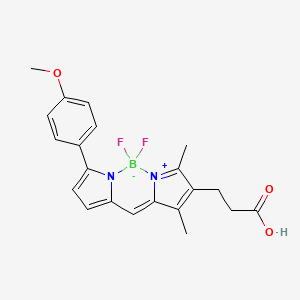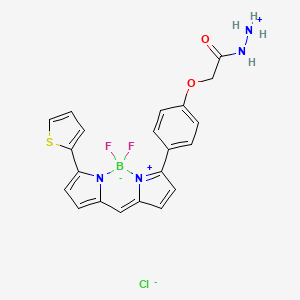
Bis-PEG14-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-PEG14-acid is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).
Applications De Recherche Scientifique
1. Tumor Targeting and Treatment
A study by Takafuji et al. (2011) explored a method of enhancing the anti-tumor effects of DNA aptamers using poly(ethylene glycol) (PEG) modification based on metal coordination. The PEG-Cu–AS1411 complexes showed increased lifetime in blood circulation and higher tumor tissue accumulation, resulting in a significantly greater suppression of tumor growth compared to free AS1411. This research highlights the potential of PEG modifications in improving tumor targeting and treatment efficacy (Takafuji, Jo, & Tabata, 2011).
2. Colloidal Stability in Extreme Conditions
Stewart et al. (2010) developed PEG-based ligands with multidentate anchoring groups to provide colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme conditions, including varying pH and high electrolyte concentrations. These findings have implications for the use of PEG-modified nanoparticles in bio-related studies where stability against environmental challenges is crucial (Stewart et al., 2010).
3. Preparation of Bis(phosphonomethyl)amino-Terminated PEG
Turrin, Hameau, and Caminade (2012) described the preparation of bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of PEG. This study demonstrates the adaptability of PEG modifications for specific functionalization, which can be applied in various fields, including drug delivery and material science (Turrin, Hameau, & Caminade, 2012).
4. Synthesis of Large Peptide Thioesters
Boll et al. (2014) reported on a PEG-based resin enabling the synthesis of large peptide thioesters. This approach allowed for the synthesis of complex peptide structures, demonstrating PEG's utility in peptide synthesis and potentially in the development of novel therapeutics (Boll et al., 2014).
5. Enhancing Drug Delivery and Anticancer Effects
Khandare et al. (2006) studied the difference in polymeric architectures of dendrimer and linear bis(PEG) polymer in conjugation with paclitaxel. They found that the PAMAM dendrimer-succinic acid-paclitaxel conjugate increased cytotoxicity against cancer cells significantly, demonstrating the role of PEG in enhancing drug delivery and anticancer effects (Khandare et al., 2006).
Propriétés
Nom du produit |
Bis-PEG14-acid |
|---|---|
Formule moléculaire |
C32H62O18 |
Poids moléculaire |
734.83 |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H62O18/c33-31(34)1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-32(35)36/h1-30H2,(H,33,34)(H,35,36) |
Clé InChI |
MSJLLMHXLPFKRM-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bis-PEG14-acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1192304.png)
